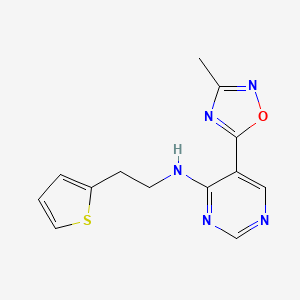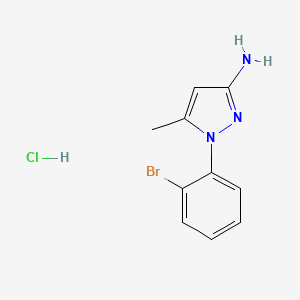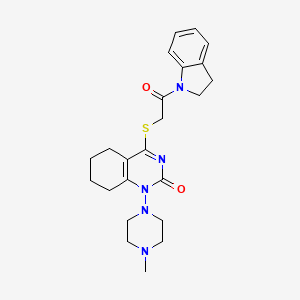
5-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound belongs to the class of pyrimidine derivatives and has a unique chemical structure that makes it a promising candidate for drug discovery.
作用機序
The mechanism of action of 5-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and receptors that are involved in the pathogenesis of diseases. The compound has been shown to inhibit the activity of kinases, proteases, and other enzymes that are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
5-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been shown to have neuroprotective effects by protecting neurons from oxidative stress and inflammation.
実験室実験の利点と制限
The advantages of using 5-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine in lab experiments include its high purity, high yield, and well-defined chemical structure. The compound is also relatively stable and can be easily synthesized in large quantities. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 5-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine. One direction is to further investigate the mechanism of action of the compound and identify the specific enzymes and receptors that it targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, the compound can be further studied for its potential use in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders. Finally, the compound can be modified to improve its solubility and reduce its toxicity, which will increase its potential for clinical use.
Conclusion:
5-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine is a promising compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. The compound has shown promising results in preclinical studies as an inhibitor of various enzymes and receptors that are involved in the pathogenesis of various diseases. The compound has various biochemical and physiological effects and has both advantages and limitations for lab experiments. Finally, there are several future directions for the research on this compound, which will further enhance our understanding of its potential therapeutic applications.
合成法
The synthesis of 5-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, which is then reacted with 2-aminothiophene to form the corresponding amide. The amide is then subjected to cyclization with guanidine to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
5-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine has been extensively studied for its potential use in the development of new drugs. The compound has shown promising results in preclinical studies as an inhibitor of various enzymes and receptors that are involved in the pathogenesis of various diseases. The compound has been shown to have potential therapeutic applications in cancer, inflammation, and neurological disorders.
特性
IUPAC Name |
5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-9-17-13(19-18-9)11-7-14-8-16-12(11)15-5-4-10-3-2-6-20-10/h2-3,6-8H,4-5H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQCRFHSXYWZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-(((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2632501.png)

![1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2632503.png)
![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2632504.png)
![3-(2-methoxyethyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2632505.png)


![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2632509.png)

![N-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2632511.png)

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2632515.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2632517.png)